(3S,4R)-(4-Fluoro-pyrrolidin-3-yl)-carbamic acid tert-butyl ester
Description
(3S,4R)-(4-Fluoro-pyrrolidin-3-yl)-carbamic acid tert-butyl ester is a fluorinated pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protective group on the amine. This compound is structurally characterized by a five-membered pyrrolidine ring with a fluorine atom at the 4-position and a Boc-protected amine at the 3-position. Its stereochemistry (3S,4R) is critical for applications in asymmetric synthesis and drug development, where fluorinated heterocycles are valued for their metabolic stability and bioavailability .
Propriétés
IUPAC Name |
tert-butyl N-[(3S,4R)-4-fluoropyrrolidin-3-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17FN2O2/c1-9(2,3)14-8(13)12-7-5-11-4-6(7)10/h6-7,11H,4-5H2,1-3H3,(H,12,13)/t6-,7+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZSDDSIFAGBZLT-RQJHMYQMSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CNCC1F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CNC[C@H]1F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501134718 | |
| Record name | Carbamic acid, [(3R,4S)-4-fluoro-3-pyrrolidinyl]-, 1,1-dimethylethyl ester, rel- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501134718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
169750-42-9 | |
| Record name | Carbamic acid, [(3R,4S)-4-fluoro-3-pyrrolidinyl]-, 1,1-dimethylethyl ester, rel- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=169750-42-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, [(3R,4S)-4-fluoro-3-pyrrolidinyl]-, 1,1-dimethylethyl ester, rel- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501134718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-(4-Fluoro-pyrrolidin-3-yl)-carbamic acid tert-butyl ester typically involves several key steps. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Fluorine Atom: The fluorine atom is introduced via a fluorination reaction, often using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Carbamate Formation: The carbamic acid tert-butyl ester group is introduced through a reaction with tert-butyl chloroformate and a suitable amine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(3S,4R)-(4-Fluoro-pyrrolidin-3-yl)-carbamic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine atom, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidine derivatives.
Applications De Recherche Scientifique
Synthetic Intermediate in Drug Development
One of the primary applications of (3S,4R)-(4-Fluoro-pyrrolidin-3-yl)-carbamic acid tert-butyl ester is its role as a building block in the synthesis of various pharmaceutical agents. It serves as an important intermediate in the development of compounds targeting:
- Anticancer agents : Research indicates that derivatives of this compound can be utilized in synthesizing inhibitors that target mutant forms of the epidermal growth factor receptor (EGFR), which is implicated in non-small cell lung cancer (NSCLC) .
- Antibacterial agents : The compound has been explored for its potential in synthesizing new antibacterial agents that interact with bacterial DNA gyrase, which is crucial for bacterial cell replication .
Therapeutic Potential
The therapeutic implications of (3S,4R)-(4-Fluoro-pyrrolidin-3-yl)-carbamic acid tert-butyl ester extend into various areas:
- Neurological Disorders : The compound's structure allows it to penetrate the blood-brain barrier, making it a candidate for treating neurological conditions. Its derivatives have shown promise in modulating neurotransmitter systems .
- Anti-inflammatory Applications : Some studies have suggested that compounds derived from this structure can exhibit anti-inflammatory properties, potentially leading to new treatments for chronic inflammatory diseases .
Case Studies and Research Findings
Several research studies have documented the applications and efficacy of (3S,4R)-(4-Fluoro-pyrrolidin-3-yl)-carbamic acid tert-butyl ester:
Mécanisme D'action
The mechanism of action of (3S,4R)-(4-Fluoro-pyrrolidin-3-yl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The fluorinated pyrrolidine ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The carbamic acid ester group may also play a role in its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Research Findings and Implications
- Metabolic Stability : Fluorinated analogs exhibit enhanced resistance to oxidative degradation compared to hydroxylated derivatives, making them preferable in drug design .
- Stereochemical Influence : The (3S,4R) configuration of the target compound may offer superior selectivity in enzyme inhibition compared to (3S,4S) or piperidine-based analogs .
- Synthetic Routes : Fluorination strategies (e.g., SN2 displacement or electrophilic fluorination) are critical for synthesizing the target compound, while hydroxylated analogs often involve oxidation or reduction steps .
Activité Biologique
(3S,4R)-(4-Fluoro-pyrrolidin-3-yl)-carbamic acid tert-butyl ester, with CAS number 1033718-89-6, is a compound of significant interest in medicinal chemistry due to its potential applications as a pharmaceutical intermediate. This article explores its biological activity, synthesis, and relevance in drug development.
Biological Activity
The biological activity of (3S,4R)-(4-Fluoro-pyrrolidin-3-yl)-carbamic acid tert-butyl ester has been investigated in various studies, primarily focusing on its role as an intermediate in the synthesis of bioactive compounds.
This compound acts as a building block for synthesizing inhibitors targeting specific enzymes and receptors. Its structural features allow it to interact with biological targets effectively. For instance, it has been used in the development of irreversible inhibitors for oncogenic EGFR mutants, showcasing its potential in cancer therapeutics .
Case Studies
- EGFR Inhibitors : Research has demonstrated that derivatives of (3S,4R)-(4-Fluoro-pyrrolidin-3-yl)-carbamic acid tert-butyl ester can serve as potent inhibitors of mutant forms of the epidermal growth factor receptor (EGFR). These inhibitors exhibit high affinity and specificity, making them promising candidates for targeted cancer therapy .
- Neuropharmacology : The compound has also been noted for its potential neuropharmacological effects. Studies indicate that modifications to the pyrrolidine ring can enhance binding affinity to neuroreceptors, suggesting applications in treating neurological disorders .
Synthesis and Derivatives
The synthesis of (3S,4R)-(4-Fluoro-pyrrolidin-3-yl)-carbamic acid tert-butyl ester typically involves:
- Starting Materials : Fluorinated pyrrolidine derivatives.
- Reagents : Tert-butyl carbamate and coupling agents.
- Conditions : Standard organic synthesis conditions including temperature control and inert atmosphere to prevent degradation.
Table 1: Synthesis Overview
| Step | Reagents/Conditions | Expected Product |
|---|---|---|
| 1 | Fluorinated pyrrolidine + Tert-butyl carbamate | Intermediate product |
| 2 | Coupling agents (e.g., DCC) | (3S,4R)-(4-Fluoro-pyrrolidin-3-yl)-carbamic acid tert-butyl ester |
Research Findings
Recent studies have highlighted the versatility of this compound in drug design:
Q & A
Q. What are the common synthetic routes for (3S,4R)-(4-Fluoro-pyrrolidin-3-yl)-carbamic acid tert-butyl ester, and what reaction conditions are critical?
- Methodological Answer : Synthesis typically involves multi-step sequences, including:
- Protection/Deprotection : Use of Boc (tert-butoxycarbonyl) groups to protect amines. For example, Boc anhydride in THF at room temperature is a standard method .
- Fluorination : Electrophilic fluorinating agents like Selectfluor® in polar aprotic solvents (e.g., DMF) at 60–80°C to introduce fluorine at the 4-position of the pyrrolidine ring .
- Coupling Reactions : Suzuki-Miyaura cross-coupling for aryl functionalization, requiring palladium catalysts and cesium carbonate as a base .
- Hydrogenation : Selective reduction of intermediates using hydrogen gas and catalysts like Pd/C .
- Key Conditions : Temperature control (e.g., 40–100°C for coupling), inert atmospheres, and pH adjustments during workup .
Q. How is the stereochemistry of the (3S,4R) configuration confirmed experimentally?
- Methodological Answer :
- NMR Spectroscopy : - and -NMR coupling constants and splitting patterns reveal spatial arrangements. For example, vicinal coupling () between fluorine and adjacent protons confirms fluoropiperidine geometry .
- X-ray Crystallography : Definitive proof of absolute configuration via crystal structure analysis .
- Optical Rotation : Comparison of experimental vs. literature specific rotation values validates enantiopurity .
Q. What spectroscopic techniques are used to characterize this compound, and what key spectral signatures are observed?
- Methodological Answer :
- NMR :
- -NMR: Peaks at δ 1.4–1.5 ppm (tert-butyl group), δ 4.0–5.0 ppm (pyrrolidine protons adjacent to fluorine) .
- -NMR: Single peak near δ -200 ppm (CF group) .
- IR Spectroscopy : Stretching bands at ~1680 cm (carbamate C=O) and ~1250 cm (C-F) .
Advanced Research Questions
Q. What strategies optimize stereoselective synthesis of the (3S,4R) configuration, and how do reaction conditions influence diastereomeric excess?
- Methodological Answer :
- Chiral Catalysts : Use of enantiopure starting materials (e.g., Boc-protected (R)-pyroglutamic acid ethyl ester) ensures stereochemical fidelity .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance fluorination selectivity by stabilizing transition states .
- Temperature Control : Lower temperatures (0–25°C) during coupling reduce epimerization .
- Data Contradiction : Reported yields for stereoisomers vary (e.g., 23–24% in one study vs. 72–90% in others ). Optimize by pre-activating boronic acids in Suzuki reactions .
Q. How can researchers resolve contradictions in reported yields for intermediates during synthesis?
- Methodological Answer :
- Catalyst Screening : Test Pd(OAc) vs. PdCl for coupling efficiency .
- Purification Methods : Compare column chromatography vs. recrystallization for intermediate stability .
- Reaction Monitoring : Use LCMS (e.g., m/z 757 [M+H] ) to identify side products and adjust stoichiometry.
Q. What challenges arise in maintaining the tert-butyl carbamate group’s stability during derivatization?
- Methodological Answer :
- Acid Sensitivity : Avoid strong acids (e.g., TFA) during deprotection; use milder conditions (HCl in dioxane) .
- Thermal Stability : Limit heating above 80°C to prevent carbamate cleavage .
- By-Product Mitigation : Add scavengers (e.g., trisamine) to trap liberated Boc groups .
Q. How does the 4-fluoro substituent on the pyrrolidine ring influence biological activity?
- Methodological Answer :
- Electronic Effects : Fluorine’s electronegativity enhances hydrogen-bonding with target proteins (e.g., HIV-1 protease) .
- Metabolic Stability : C-F bonds resist oxidative degradation, improving pharmacokinetics .
- Structural Studies : Docking simulations show fluorine’s role in binding pocket occupancy (e.g., Mpro inhibition ).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
